

Commercial Availability and Analytical Applications of Simeprevir-13Cd3: A Technical Guide

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Compound of Interest		
Compound Name:	Simeprevir-13Cd3	
Cat. No.:	B12425185	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources, availability, and key analytical applications of **Simeprevir-13Cd3**. Simeprevir, an NS3/4A protease inhibitor, has been a critical component in the treatment of Hepatitis C virus (HCV) infection. The isotopically labeled version, **Simeprevir-13Cd3**, serves as an indispensable internal standard for highly accurate quantification of the parent drug in complex biological matrices, a crucial aspect of pharmacokinetic and bioequivalence studies in drug development.

Commercial Sourcing and Availability

Simeprevir-13Cd3 is available from several specialized chemical suppliers that provide high-purity stable isotope-labeled compounds for research and development purposes. The table below summarizes the key information from prominent commercial vendors. Purity levels are consistently high, although pricing is typically provided upon quotation request due to the specialized nature of these reagents.



Supplier	Catalog Number	Available Unit Sizes	Purity
Clinivex	RCLS3C45684	10 mg, 25 mg, 50 mg, 100 mg	High Purity (specific % not listed, requires CoA)[1]
MedChemExpress	HY-10241S	Inquire for sizes	High Purity (unlabeled >98%)[2][3]
Alfa Chemistry	ACMA00064161	Inquire for sizes	High Purity (specific % not listed, requires CoA)[4]

Experimental Protocol: Quantification of Simeprevir in Human Plasma using LC-MS/MS

The following protocol outlines a validated method for the quantification of simeprevir in human plasma using a stable isotope-labeled internal standard like **Simeprevir-13Cd3**. This method is adapted from established bioanalytical procedures for simeprevir.[1] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.

1. Sample Preparation: Protein Precipitation

This procedure is designed to efficiently remove proteins from plasma samples, which can interfere with the analysis.

- To 100 μL of human plasma, add 25 μL of Simeprevir-13Cd3 internal standard working solution (concentration to be optimized based on expected simeprevir levels).
- Vortex the mixture for 30 seconds.
- Add 400 μL of acetonitrile to precipitate the plasma proteins.
- Vortex vigorously for 2 minutes.



- Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
- 2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are typical starting conditions that may require optimization for specific instrumentation.

- HPLC System: A high-performance liquid chromatography system capable of delivering accurate gradients.
- Column: A reversed-phase C18 column (e.g., Xterra MS C18, 100 x 4.6 mm, 3.5 μ m) is suitable for separation.
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
- Injection Volume: 5-10 μL.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- Ion Transitions:
 - Simeprevir: The specific precursor-to-product ion transition for simeprevir would be determined by direct infusion and optimization.
 - Simeprevir-13Cd3: The precursor ion will be shifted by +4 m/z units compared to simeprevir. The product ion may be the same or shifted, depending on the fragmentation pattern. These transitions must be optimized for maximum sensitivity.



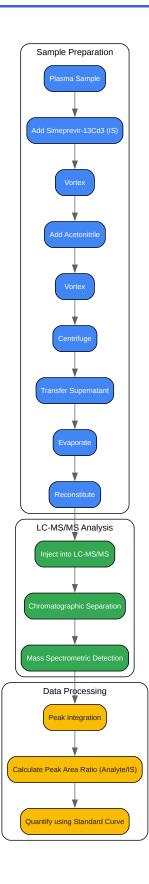
• Data Analysis: The concentration of simeprevir in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared in the same biological matrix.

Visualizing the Workflow and Supply Chain

Experimental Workflow for Simeprevir Quantification

The following diagram illustrates the key steps in the bioanalytical workflow for quantifying simeprevir in plasma samples.





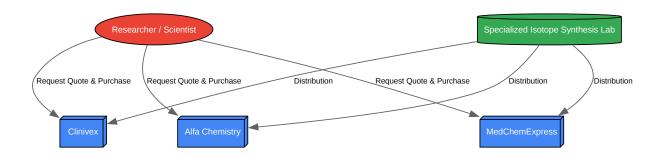
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Caption: A flowchart detailing the experimental workflow for the quantification of simeprevir in plasma.

Commercial Supply Chain for Simeprevir-13Cd3

This diagram outlines the typical supply chain for obtaining **Simeprevir-13Cd3** for research purposes.



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Caption: A simplified diagram illustrating the commercial supply chain for **Simeprevir-13Cd3**.

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